molecular formula C14H20N2O3 B12076544 Benzyl 4-((aminooxy)methyl)piperidine-1-carboxylate

Benzyl 4-((aminooxy)methyl)piperidine-1-carboxylate

Cat. No.: B12076544
M. Wt: 264.32 g/mol
InChI Key: HLBRCKHKDCZBSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-((aminooxy)methyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound features a piperidine ring substituted with a benzyl group and an aminooxy functional group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-((aminooxy)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Formation of Benzyl 4-hydroxy-1-piperidinecarboxylate: This intermediate is prepared by reacting piperidine with benzyl chloroformate in the presence of a base such as triethylamine.

    Conversion to this compound: The intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base to introduce the aminooxy functional group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial methods include continuous flow synthesis and batch processing, where reaction parameters such as temperature, pressure, and reactant concentrations are carefully controlled.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-((aminooxy)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The aminooxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted piperidine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzyl 4-((aminooxy)methyl)piperidine-1-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

    Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Benzyl 4-((aminooxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The aminooxy group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, making the compound valuable in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 4-hydroxy-1-piperidinecarboxylate
  • Methyl 1-benzyl-4-piperidinecarboxylate
  • 4-Amino-1-benzylpiperidine

Uniqueness

Benzyl 4-((aminooxy)methyl)piperidine-1-carboxylate is unique due to the presence of the aminooxy functional group, which imparts distinct reactivity and biological activity. This functional group allows for specific interactions with molecular targets, making the compound a valuable tool in medicinal chemistry and drug development.

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

benzyl 4-(aminooxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C14H20N2O3/c15-19-11-13-6-8-16(9-7-13)14(17)18-10-12-4-2-1-3-5-12/h1-5,13H,6-11,15H2

InChI Key

HLBRCKHKDCZBSJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CON)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.